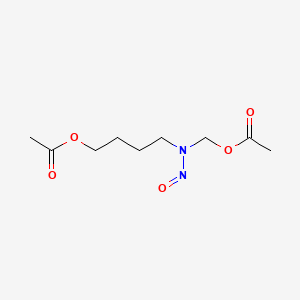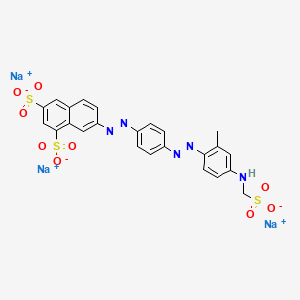
Einecs 259-473-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] typically involves the esterification of phosphoric acid with dodecyl alcohol, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure efficient esterification and subsequent reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful monitoring of reactant concentrations, temperature, and pressure to optimize the production efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphates.
Reduction: Reduction reactions can modify the ester groups, leading to different derivatives.
Substitution: The ester groups can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound’s surfactant properties make it useful in biological studies, particularly in cell membrane research.
Medicine: It is explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a valuable tool in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid, octyl ester: Similar in structure but with a shorter alkyl chain, leading to different surfactant properties.
Phosphoric acid, hexadecyl ester: Has a longer alkyl chain, resulting in higher hydrophobicity and different applications.
Phosphoric acid, dodecyl ester: Lacks the 2,2’-iminobis[ethanol] component, making it less versatile in certain applications.
Uniqueness
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its combination of a long alkyl chain and the 2,2’-iminobis[ethanol] component. This structure provides it with enhanced surfactant properties and the ability to interact with a wide range of molecular targets, making it more versatile compared to similar compounds .
Eigenschaften
CAS-Nummer |
65104-38-3 |
|---|---|
Molekularformel |
C16H38NO6P |
Molekulargewicht |
371.45 g/mol |
IUPAC-Name |
dodecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H27O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H2,13,14,15);5-7H,1-4H2 |
InChI-Schlüssel |
PHBJOLYKDWDQKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Verwandte CAS-Nummern |
65104-38-3 65104-39-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)

![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)









![2,2'-[[3-Methyl-4-[(6-nitrobenzothiazol-2-YL)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13772086.png)

